molecular formula C14H15FO2 B14236989 Ethyl 4-fluoro-6-phenylhexa-3,5-dienoate CAS No. 501941-38-4

Ethyl 4-fluoro-6-phenylhexa-3,5-dienoate

Cat. No.: B14236989
CAS No.: 501941-38-4
M. Wt: 234.27 g/mol
InChI Key: SDURTDWNOQPROF-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-6-phenylhexa-3,5-dienoate is a fluorinated α,β-unsaturated ester with a conjugated diene system. Fluorine substitution at position 4 likely enhances electrophilicity and stabilizes reactive intermediates due to its electron-withdrawing nature. Key applications may include roles in photoredox catalysis or as intermediates in cycloaddition reactions .

Properties

CAS No.

501941-38-4

Molecular Formula

C14H15FO2

Molecular Weight

234.27 g/mol

IUPAC Name

ethyl 4-fluoro-6-phenylhexa-3,5-dienoate

InChI

InChI=1S/C14H15FO2/c1-2-17-14(16)11-10-13(15)9-8-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3

InChI Key

SDURTDWNOQPROF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC=C(C=CC1=CC=CC=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-fluoro-6-phenylhexa-3,5-dienoate typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance . The process generally involves the reaction of a boron reagent with a halogenated precursor in the presence of a palladium catalyst.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-fluoro-6-phenylhexa-3,5-dienoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the conjugated diene system into a saturated or partially saturated system.

    Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes or alkenes.

Scientific Research Applications

Ethyl 4-fluoro-6-phenylhexa-3,5-dienoate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 4-fluoro-6-phenylhexa-3,5-dienoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluoro group can enhance binding affinity and specificity, while the conjugated diene system can participate in electron transfer reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorinated Derivatives

Ethyl (3E,5E)-2,2-Difluoro-6-phenylhexa-3,5-dienoate (3q)
  • Structure : Difluoro substitution at C2.
  • Synthesis : Visible-light photocatalytic decarboxylation (81% yield via column chromatography).
  • Key Data :
    • IR : 1763 cm⁻¹ (ester C=O), 1647 cm⁻¹ (conjugated diene).
    • HRMS : [M+Na]⁺ = 255.0260.
  • Reactivity : Enhanced electrophilicity due to dual fluorine substitution, favoring decarboxylation under mild conditions.
Ethyl 4-Fluoro-6-Phenylhexa-3,5-dienoate (Hypothetical)

Non-Fluorinated Analog

Ethyl (3E,5E)-6-Phenylhexa-3,5-dienoate
  • Structure: No fluorine substituents.
  • Synthesis : Wittig reaction (46% yield via flash chromatography).
  • Key Data : NMR matches literature, confirming stereochemistry (3E,5E).
  • Reactivity : Less electrophilic than fluorinated analogs, requiring stronger bases (e.g., NaHMDS) for reactions .

Functionalized Derivatives

Ethyl (3E,5E)-2-Benzamido-6-phenylhexa-3,5-dienoate (8)
  • Structure : Benzamido group at C2.
  • Synthesis : Pd-catalyzed coupling (75% yield).
  • Key Data : MP 79–80°C, HRMS [M+H]⁺ = 316.1005.
  • Applications : Polar benzamido group may enhance binding to biological targets compared to fluorine.
Ethyl 6-(2-Nitrophenyl)-4-Oxohexa-2,5-dienoate (17)
  • Structure : Nitrophenyl and oxo substituents.
  • Synthesis : Acid-catalyzed condensation (yield unspecified).
  • Reactivity : Nitro group increases electrophilicity, enabling participation in Michael additions or Diels-Alder reactions.

Comparative Data Table

Compound Fluorine Substituents Yield Key Functional Groups Notable Reactivity/Applications
This compound C4-F N/A Ester, conjugated diene Photoredox catalysis (hypothetical)
3q C2,2-F₂ 81% Ester, diene, difluoro Visible-light decarboxylation
Ethyl 6-phenylhexa-3,5-dienoate None 46% Ester, diene Cycloaddition precursor
Compound 8 None (benzamido-C2) 75% Ester, diene, benzamido Potential bioactive intermediate
Compound 17 None (nitrophenyl) N/A Ester, nitro, oxo Electrophilic addition reactions

Substituent Effects on Reactivity

  • Fluorine: Reduces electron density at adjacent carbons, enhancing reactivity in photoredox or cycloaddition reactions . Difluoro analogs (e.g., 3q) show higher yields than non-fluorinated counterparts, suggesting fluorine stabilizes transition states.
  • Benzamido/Nitro Groups : Introduce steric bulk and polar interactions, broadening applications in medicinal chemistry or electrophilic catalysis .

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